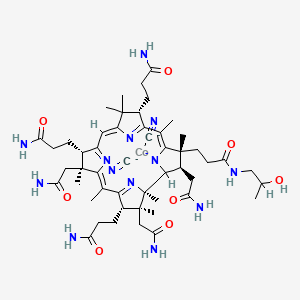

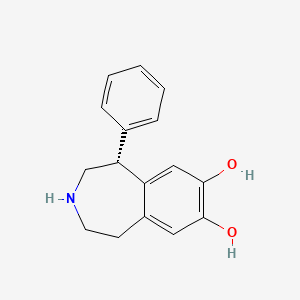

1,25-Dihydroxy-16-ene-23-yne-vitamin D3

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vitamin D3 Analogue ILX23-7553 is a vitamin D3 analogue with potential antineoplastic activity. ILX23-7553 binds to and activates the vitamin D receptor, a cytoplasmic polypeptide expressed in normal vitamin D responsive tissues, but also overexpressed in certain cancers including hepatocellular carcinoma and pancreatic cancer. Mediated through vitamin D receptor, this agent induces cancer cell differentiation, inhibits cancer cell growth and induces apoptosis. In addition, ILX23-7553 may also induce growth arrest and apoptosis independent of vitamin D receptor activation through mechanisms that are not fully elucidated.

Wissenschaftliche Forschungsanwendungen

Antineoplastic Effects

1,25-Dihydroxyvitamin D3 and its analogs have demonstrated significant antineoplastic (anti-cancer) effects on various types of cancer, including breast, prostate, and colorectal cancer. These compounds inhibit proliferation, angiogenesis, migration/invasion, and induce differentiation and apoptosis in malignant cell lines. Additionally, they influence prostaglandin synthesis and Wnt/β-catenin signaling. However, the direct use of 1,25(OH)2D3 in cancer treatment is limited due to its calcemic side effects, prompting the development of analogs with reduced side effects and enhanced antineoplastic properties (Leyssens, Verlinden, & Verstuyf, 2013).

Effects on Cell Systems

1,25-Dihydroxyvitamin D3 exerts antiproliferative effects on various cell systems and can induce differentiation in some kinds of hematopoietic cells. Its actions are mediated through the vitamin D receptor (VDR), which functions as a transcriptional factor. VDR levels can be modulated by several factors, including glucocorticoids, estrogens, retinoids, and the rate of cell proliferation (Bortman et al., 2002).

Role in Respiratory Health

Emerging research has identified the vital role of 1,25-dihydroxyvitamin D3 in respiratory health, particularly in people with asthma. Its anti-inflammatory properties and presence in multiple lung cell types suggest it may significantly impact asthma by promoting lung immunity, reducing inflammation, and enhancing the effects of exogenous steroids (Iqbal & Freishtat, 2011).

Regulation of Gene Expression in Bone Cells

1,25-Dihydroxyvitamin D3 regulates gene expression in bone cells, including osteoblasts and osteocytes, highlighting its crucial role beyond mineral metabolism. Advances in chromatin immunoprecipitation and DNA sequencing techniques have provided insights into the genomic principles of gene regulation by 1,25(OH)2D3, offering new avenues for understanding its mechanisms of action (Pike, Lee, & Meyer, 2014).

Implications in Dermatology

1,25-Dihydroxyvitamin D3 and its analogs have therapeutic potential in dermatology, particularly in the treatment of psoriasis. Its analog, 1α, 24(R)-dihydroxyvitamin D3, has been found equally effective as topical corticosteroids for psoriasis treatment, with a weaker hypercalcemic activity compared to 1α, 25(OH)2D3, making it suitable for lesions where other treatments may cause irritant dermatitis (Nishimura et al., 1993).

Eigenschaften

CAS-Nummer |

118694-43-2 |

|---|---|

Molekularformel |

C27H38O3 |

Molekulargewicht |

410.6 g/mol |

IUPAC-Name |

(1R,3S,5Z)-5-[(2E)-2-[(3aS,7aS)-1-[(2R)-6-hydroxy-6-methylhept-4-yn-2-yl]-7a-methyl-3a,5,6,7-tetrahydro-3H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |

InChI |

InChI=1S/C27H38O3/c1-18(8-6-14-26(3,4)30)23-12-13-24-20(9-7-15-27(23,24)5)10-11-21-16-22(28)17-25(29)19(21)2/h10-12,18,22,24-25,28-30H,2,7-9,13,15-17H2,1,3-5H3/b20-10+,21-11-/t18-,22-,24+,25+,27-/m1/s1 |

InChI-Schlüssel |

JKFZMIQMKFWJAY-RQJQXFIZSA-N |

Isomerische SMILES |

C[C@H](CC#CC(C)(C)O)C1=CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C |

SMILES |

CC(CC#CC(C)(C)O)C1=CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |

Kanonische SMILES |

CC(CC#CC(C)(C)O)C1=CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |

Synonyme |

1,25(OH)2-16-ene-23-yne-D3 1,25-(OH)2-16ene-23yne-D3 1,25-dihydroxy-16-ene-23-yne-vitamin D3 1,25-dihydroxy-delta(16)-23-yne-vitamin D3 1alpha,25-dihydroxy-16-ene-23-yne-20-epi-vitamin D(3) 1alpha,25-dihydroxy-16ene, 23yne-vitamin D3 Ro 23-7553 Ro 23-7553, (3beta,5Z,7E)-isomer Ro-23-7553 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

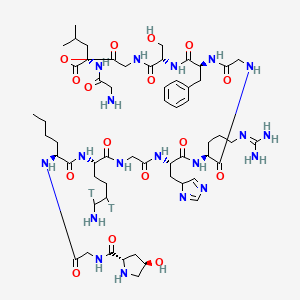

![(2R,3S,4S)-4-[[(2S,3S)-3-amino-2-[[(2R,3R)-2-[[2-[[(4Z,6E)-2,3-dihydroxy-2,6,8-trimethyldeca-4,6-dienoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]butanoyl]amino]-N'-[(6R,9S,15R,18R,19R,22S)-6-[(1R)-1-hydroxyethyl]-3-[(4-hydroxyphenyl)-methoxymethyl]-15-(methoxymethyl)-9-methyl-2,5,8,11,14,17,21-heptaoxo-19-propan-2-yl-20-oxa-1,4,7,10,13,16-hexazabicyclo[20.4.0]hexacosan-18-yl]-2,3-dimethylpentanediamide](/img/structure/B1231182.png)

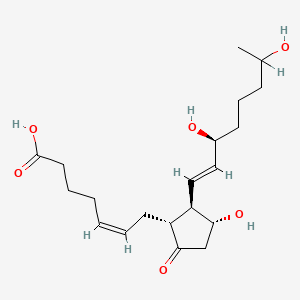

![[5-(6-aminopurin-9-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methoxy-[[hydroxy-[(E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-isobenzofuran-5-yl)-4-methyl-hex-4-enoxy]phosphoryl]methyl]phosphinic acid](/img/structure/B1231184.png)

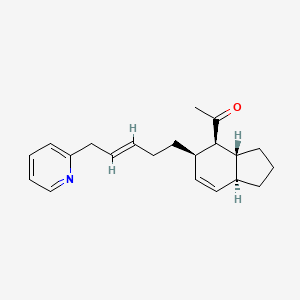

![(2S)-2-[[(3S)-2-[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]-6,8-dihydroxy-7-methoxy-3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]-5-hydroxy-4-(hydroxymethyl)pentanoic acid](/img/structure/B1231193.png)